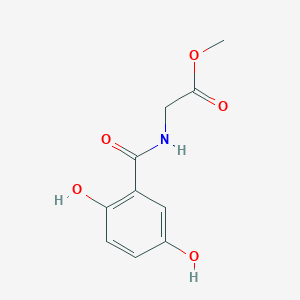
Methyl (2,5-dihydroxybenzoyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(2,5-dihydroxybenzamido)acetate is a chemical compound with the molecular formula C10H11NO5. It is an ester derivative of gentisic acid and is known for its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two hydroxyl groups on the benzene ring and an ester functional group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl2-(2,5-dihydroxybenzamido)acetate can be synthesized through several methods. One common approach involves the esterification of 2,5-dihydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of Methyl2-(2,5-dihydroxybenzamido)acetate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(2,5-dihydroxybenzamido)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Applications De Recherche Scientifique
Methyl2-(2,5-dihydroxybenzamido)acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and metabolic pathways.
Industry: It is used in the production of various fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of Methyl2-(2,5-dihydroxybenzamido)acetate involves its interaction with specific molecular targets. For instance, in the context of skin-lightening, the compound inhibits the enzyme tyrosinase, which is crucial for melanin production. By binding to the active site of tyrosinase, it prevents the conversion of tyrosine to melanin, thereby reducing pigmentation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2,5-dihydroxybenzoate: An ester of gentisic acid with similar hydroxyl groups but lacking the amido group.
2,5-Dihydroxybenzoic acid: The parent compound without the ester functional group.
Hydroquinone: A compound with similar hydroxyl groups but different structural properties.
Uniqueness
Methyl2-(2,5-dihydroxybenzamido)acetate is unique due to the presence of both ester and amido functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit tyrosinase with lower cytotoxicity compared to hydroquinone makes it a valuable compound in dermatological applications .
Propriétés
Formule moléculaire |
C10H11NO5 |
|---|---|
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
methyl 2-[(2,5-dihydroxybenzoyl)amino]acetate |
InChI |
InChI=1S/C10H11NO5/c1-16-9(14)5-11-10(15)7-4-6(12)2-3-8(7)13/h2-4,12-13H,5H2,1H3,(H,11,15) |
Clé InChI |
CRVUUQQLJVWHNJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNC(=O)C1=C(C=CC(=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 4-[1,2-bis(benzotriazol-1-yl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B13146195.png)
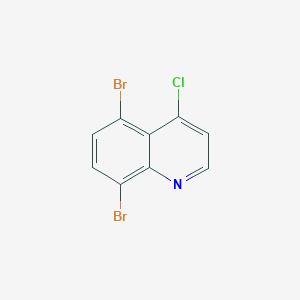
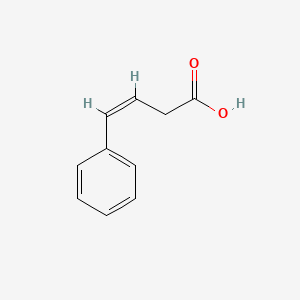
![4-Chloroisoxazolo[4,5-c]pyridine](/img/structure/B13146225.png)
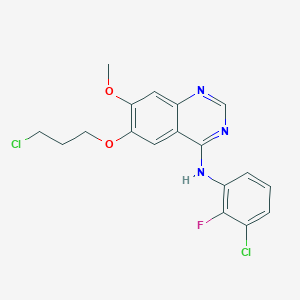
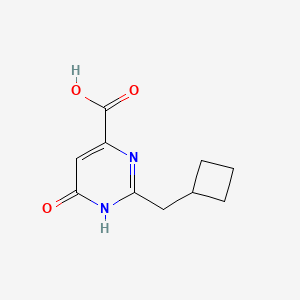
![3-[(2-Chlorophenyl)sulfanyl]-2-methylcyclopentan-1-one](/img/structure/B13146236.png)
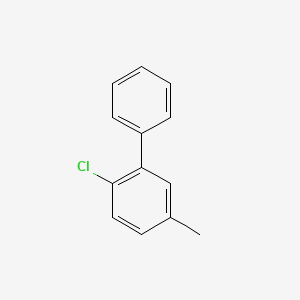
![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-L-seryl-L-leucinamide](/img/structure/B13146244.png)
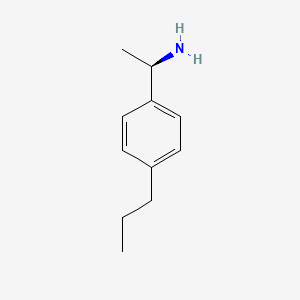
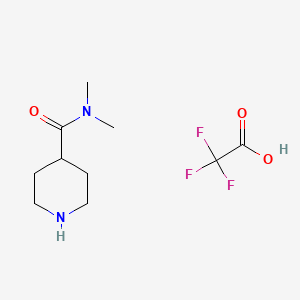

![7-Methoxy-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B13146260.png)
